molecular formula C14H13BrN2O4 B3601412 dimethyl 1-(4-bromobenzyl)-1H-pyrazole-3,5-dicarboxylate

dimethyl 1-(4-bromobenzyl)-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B3601412
M. Wt: 353.17 g/mol
InChI Key: ICMNERHXWVCRSW-UHFFFAOYSA-N
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Description

The compound “1- (4-BROMOBENZYL)-3,5-DIMETHYL-4-NITRO-1H-PYRAZOLE” is a rare and unique chemical provided by Sigma-Aldrich . It has a linear formula of C12H12BrN3O2 and a molecular weight of 310.152 .


Synthesis Analysis

While specific synthesis information for “dimethyl 1-(4-bromobenzyl)-1H-pyrazole-3,5-dicarboxylate” was not found, a related compound, “(E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one”, was synthesized and evaluated for its biological activity . Its structure was confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction .


Molecular Structure Analysis

The molecular structure of the related compound “(E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one” was confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction . The structure is stabilized via inter- as well as intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions .

Properties

IUPAC Name

dimethyl 1-[(4-bromophenyl)methyl]pyrazole-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O4/c1-20-13(18)11-7-12(14(19)21-2)17(16-11)8-9-3-5-10(15)6-4-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMNERHXWVCRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1CC2=CC=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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